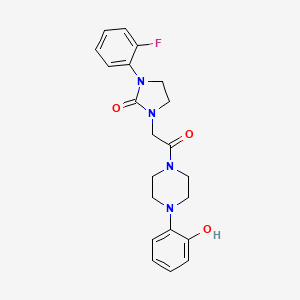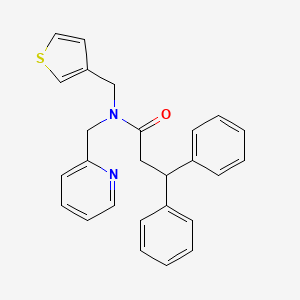
3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide, also known as DPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTP is a member of the amide family and has a molecular formula of C28H25NOS.
作用機序
The mechanism of action of 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, this compound has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to reduce inflammation in animal models of arthritis. The physiological effects of this compound are still being studied, but it is believed to have potential therapeutic benefits in a variety of diseases.
実験室実験の利点と制限
One of the main advantages of 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is its versatility. The compound can be modified to suit a variety of research needs, and it has been shown to have potential applications in various fields. In addition, this compound is relatively easy to synthesize and is readily available for research purposes. However, one limitation of this compound is its potential toxicity. The compound has not been extensively studied for its safety profile, and caution should be exercised when working with this compound.
将来の方向性
There are many future directions for research on 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide. One area of interest is the development of this compound-based fluorescent probes for imaging applications. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to determine the safety profile of this compound and its potential toxicity.
合成法
The synthesis of 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide involves a multi-step process that starts with the reaction of 2-bromomethylpyridine with 3-thiophenemethanol in the presence of a base to form 2-(3-thiophenemethyl)pyridine. This intermediate is then reacted with 3-bromopropiophenone in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and the compound is now readily available for research purposes.
科学的研究の応用
3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging applications. The unique chemical structure of this compound makes it a versatile compound that can be modified to suit a variety of research needs.
特性
IUPAC Name |
3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c29-26(17-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23)28(18-21-14-16-30-20-21)19-24-13-7-8-15-27-24/h1-16,20,25H,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCSACAQRSOBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2728213.png)
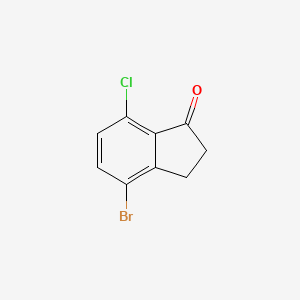
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2728215.png)

![1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol](/img/structure/B2728219.png)
![2-Ethyl-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728220.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2728222.png)
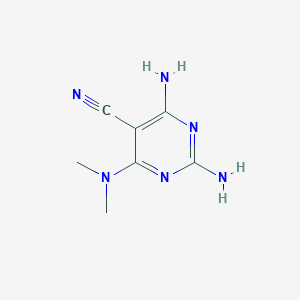
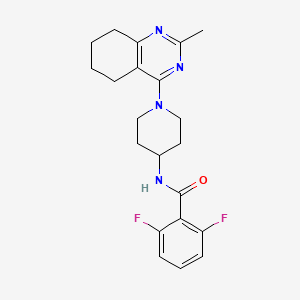
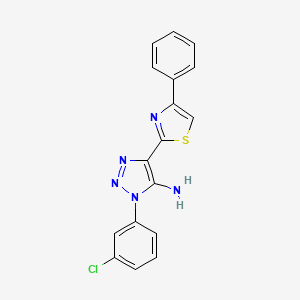
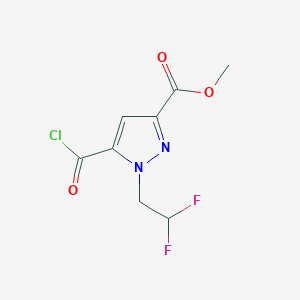
![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2728230.png)
![1,3,4,5,6,7-Hexahydroimidazo[4,5-c]pyridine-2-thione;hydrobromide](/img/structure/B2728233.png)
